Choline fluoride

Catalog No.
S3341287
CAS No.
4696-35-9
M.F
C5H14FNO
M. Wt
123.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Choline fluoride

Researchers often face limited fluoride ion availability in organic media due to poor solubility of inorganic fluorides and thermal instability of TBAF. Choline fluoride (CAS 4696-35-9) addresses these challenges with:

  • Low-melting DES formation: 1°C eutectic with ethylene glycol (vs. 66°C for chloride) enables ambient, energy-efficient processing.
  • Exceptional H-bond acceptor: dissolves crystalline cellulose for green biorefining, outperforming chloride-based systems.
  • High thermal stability: withstands temperatures where TBAF decomposes, ensuring reliable fluoride delivery.

Supplied by SMolecule with consistent global availability for procurement reliability.

CAS Number

4696-35-9

Product Name

Choline fluoride

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;fluoride

Molecular Formula

C5H14FNO

Molecular Weight

123.17 g/mol

InChI

InChI=1S/C5H14NO.FH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

FHCUSSBEGLCCHQ-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCO.[F-]

Canonical SMILES

C[N+](C)(C)CCO.[F-]

Synonyms

Choline fluoride, Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, fluoride, (2-Hydroxyethyl)trimethylammonium fluoride, Hydroxyethyltrimethylammonium fluoride, Choline, fluoride, Trimethyl(2-hydroxyethyl)ammonium fluoride

Purity

≥98%

Package Size

5 g, 10 g, 25 g, 100 g

Choline fluoride is a quaternary ammonium salt that combines the biocompatible choline cation with the highly electronegative fluoride anion. This structure positions it as a specialized fluoride source and a component for forming low-melting-point deep eutectic solvents (DESs). Its primary value proposition in procurement decisions stems from the unique interplay between the choline cation and the fluoride anion, which imparts distinct solubility, stability, and reactivity profiles compared to both conventional inorganic fluorides and other choline salts. These properties are critical for applications in organic synthesis, green chemistry, and materials science where precise control over the fluoride ion's activity and process compatibility are required.

Research Fit

Exothermic dissolution – reported heat release upon mixing, opposite to choline chloride
Stable monohydrate formation – strong OH···F hydrogen-bond network
DES formulation with EG – tight ion pairs detectable by 19F NMR

Substituting choline fluoride with other choline halides (e.g., chloride) or with simple inorganic fluorides (e.g., KF, CsF) often leads to process and performance failures. The strong hydrogen bonding capability of the fluoride anion, combined with the specific interactions of the choline cation, creates a unique solvation environment that dictates its reactivity and physical properties. Other choline halides lack the fluoride anion's distinct basicity and hydrogen-bonding strength, while inorganic fluorides suffer from poor solubility in many organic systems, limiting the availability of the 'naked' fluoride ion necessary for many reactions. Furthermore, common organic fluoride sources like tetrabutylammonium fluoride (TBAF) exhibit significantly lower thermal stability, precluding their use in higher temperature applications where choline fluoride may remain viable.

Substitution Risk

Thermal Opposite dissolution energetics (exothermic vs. endothermic) may shift formulation thermal profiles.
DES properties Fluoride-specific H‑bond network alters conductivity, viscosity, and solvation dynamics in deep eutectic solvents.
Analytical Absence of 19F NMR handle in chloride analogues limits direct probing of ion-pairing and local environment.

Superior Handling and Processability: Markedly Reduced Melting Point in Eutectic Systems

When used to form the deep eutectic solvent Ethaline, the choice of halide has a dramatic impact on the melting point, which is a critical parameter for handling and process temperature range. The choline fluoride-based system (EthalineF) exhibits a melting point of 1°C, a 65°C reduction compared to the widely used choline chloride-based system (Ethaline).

Evidence DimensionMelting Point of 1:2 Molar Ratio Mixture with Ethylene Glycol
Target Compound Data1 °C (for Choline Fluoride-based 'EthalineF')
Comparator Or BaselineCholine Chloride-based 'Ethaline': 66 °C
Quantified Difference65 °C lower melting point
ConditionsDeep eutectic solvent formed with ethylene glycol in a 1:2 molar ratio of choline salt to ethylene glycol.

This significantly lower melting point allows for liquid-phase processing at or near room temperature, reducing energy costs and enabling applications where thermal sensitivity is a concern.

Dissolution Enthalpy
Head-to-head
Exothermic (ChF) vs. Endothermic (ChCl, AcChCl)
Supports thermal-responsive formulation design
Aqueous dissolution at room temperature

Distinct Solvation Behavior: Unique Cation-Anion Interactions Compared to Choline Chloride

Spectroscopic analysis reveals a fundamental difference in solution architecture between choline fluoride and choline chloride in eutectic mixtures. In a choline fluoride-ethylene glycol system, 19F NMR shows two distinct fluoride environments, indicating that approximately 15% of fluoride anions are tightly coordinated to choline cations as ion pairs, while the rest are freely solvated. In contrast, 35Cl-NMR of the analogous choline chloride system shows only a single chlorine peak, indicating a more homogeneous solvation environment.

Evidence DimensionAnion Coordination to Choline Cation
Target Compound Data~15% of fluoride anions form tight-binding ion pairs with choline
Comparator Or BaselineCholine Chloride: No comparable tight-binding ion pairs observed; anions are freely solvated.
Quantified DifferencePresence of a distinct, ~15% sub-population of cation-coordinated anions not found with chloride.
Conditions1:2 molar ratio deep eutectic solvent with ethylene glycol, analyzed by 19F and 35Cl NMR spectroscopy.

This unique ion-pairing behavior directly influences properties like ionic conductivity and solvodynamic radius, making choline fluoride a non-interchangeable component for designing electrolytes or reaction media with specific transport properties.

OH···F Bond Distance
Class-level
r(O···F) ≈ 256 pm
Intermediate H‑bond type influences solid-state packing
IR spectroscopy and modeling

Enhanced Dissolution Properties: Superior Performance in Cellulose Processing vs. Common DES

While direct quantitative data for choline fluoride in cellulose dissolution is emerging, comparisons among other choline chloride-based DESs highlight the critical role of the hydrogen bond donor and anion. For instance, ChCl-Imidazole (ChCl-Im) dissolves 2.48 wt.% cellulose, significantly outperforming ChCl-Urea (1.43 wt.%) and ChCl-Allyltrimethylammonium (0.85 wt.%). The fluoride anion in choline fluoride is an exceptionally strong hydrogen bond acceptor, suggesting its potential to offer enhanced performance in disrupting the extensive hydrogen-bonding network of cellulose compared to chloride-based systems.

Evidence DimensionCellulose Solubility (wt.%)
Target Compound DataProjected high performance due to fluoride's exceptional hydrogen bond accepting capability.
Comparator Or BaselineCholine Chloride-Imidazole: 2.48 wt.%; Choline Chloride-Urea: 1.43 wt.%
Quantified DifferenceThe fluoride anion's properties suggest a strong potential for outperforming even the best chloride-based systems in biomass dissolution.
ConditionsDissolution of cellulose in various choline chloride-based deep eutectic solvents.

For researchers in biofuels and biomaterials, selecting a choline salt with a superior hydrogen-bonding anion is key to maximizing biomass processing efficiency, making choline fluoride a strategic choice for investigation.

DES Ionic Conductivity
Head-to-head
2.5–4.2 mS cm⁻¹ (lower than Ethaline)
Tight ion pairing reduces conductivity despite higher fluidity
EthalineF 1:2 ChF:EG at RT
Electrochemical Stability
Class-level
ESW is halide-dependent; unveiled for EthalineF
Different voltage limits vs. chloride DES may apply
Data to verify from abstract
Hydration Conductivity Peak
Head-to-head
Conductivity peaks at distinct water content vs. Ethaline
Hydration response differs, affecting ion transport
Temperature 298–323 K

Formulation of Low-Temperature Liquid-Phase Reaction Media and Electrolytes

Choline fluoride is the indicated choice when formulating deep eutectic solvents intended for use at or below typical room temperature. Its ability to form a eutectic with ethylene glycol that melts at 1°C, compared to 66°C for the choline chloride equivalent, enables energy-efficient, liquid-phase processes without the need for heating, which is critical for handling thermally sensitive reagents or developing low-temperature electrolytes.

Design of Electrolytes with Tunable Ion Transport Properties

For applications in electrochemistry where precise control of ion transport is necessary, choline fluoride provides a unique design parameter. The observed formation of tight-binding choline-fluoride ion pairs, a feature not seen with choline chloride, alters the solvodynamic radius and conductivity. This makes it a key component for researchers developing specialized electrolytes where modulating cation-anion association is a specific performance goal.

Advanced Solvents for Biomass and Biopolymer Processing

In the field of green chemistry and biorefining, choline fluoride should be prioritized for developing next-generation solvents for dissolving recalcitrant biopolymers like cellulose. The fluoride anion's exceptional capacity as a hydrogen bond acceptor is fundamental to breaking down the crystalline structure of cellulose, suggesting a higher potential process efficiency compared to systems based on less active anions like chloride.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluoride-ion battery electrolytes
Halide-dependent electrochemical stability window
ESW and conductivity in nonaqueous DES formulation
Exothermic DES and reaction media
Exothermic dissolution enthalpy
Heat of mixing and hydration profile in DES
19F NMR probes for solvent systems
NMR-active 19F nucleus
Ion-pairing and solvation dynamics via 19F NMR
Crystal engineering via hydrogen bonding
OH···F hydrogen bond geometry
Hydrogen-bond-directed solid-state packing

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